REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[N:8][NH:9][C:10](=O)[C:5]=2[CH2:4][CH2:3][CH2:2]1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:10]1[N:9]=[N:8][CH:7]=[C:6]2[O:1][CH2:2][CH2:3][CH2:4][C:5]=12
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
O1CCCC2=C1C=NNC2=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess phosphorus oxychloride was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with ice (˜15 g) and very slowly with solid potassium carbonate until pH >7
|
Type
|
CUSTOM
|
Details
|
A tan solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=CN=N1)OCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 267 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |